Decernotinib - 944842-54-0

Decernotinib

Catalog Number: EVT-266130
CAS Number: 944842-54-0
Molecular Formula: C18H19F3N6O
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Decernotinib (VX-509), also known as (R)-2-((2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide, is a potent and selective Janus kinase 3 (JAK3) inhibitor. [, ] It functions as an immunomodulator by targeting specific intracellular signaling pathways crucial for immune cell activation. [, , ] Decernotinib is classified as a targeted synthetic disease-modifying anti-rheumatic drug (DMARD). [, , ] Scientific research has focused on its potential for treating autoimmune and inflammatory diseases, particularly rheumatoid arthritis. [, , ]

Tofacitinib

Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2. [] It is used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [, ] Tofacitinib acts by blocking cytokine signaling pathways involved in inflammation. []

Relevance: Tofacitinib is often compared to Decernotinib in studies evaluating the efficacy and safety of JAK inhibitors for rheumatoid arthritis. [, , , , , ] While both compounds inhibit JAK3, Tofacitinib exhibits less selectivity and also inhibits JAK1 and JAK2. [, , ] This broader activity profile may contribute to differences in their side effect profiles. [, , ]

Baricitinib

Compound Description: Baricitinib is an oral, selective JAK1/2 inhibitor used to treat rheumatoid arthritis and alopecia areata. [, , , ] It works by interfering with the signaling pathways of cytokines involved in inflammation. [, ]

Relevance: Like Tofacitinib, Baricitinib is frequently compared to Decernotinib in studies examining the effectiveness and safety of JAK inhibitors in rheumatoid arthritis treatment. [, , , , ] Baricitinib demonstrates selectivity for JAK1 and JAK2, in contrast to Decernotinib, which primarily targets JAK3. [, ] These distinctions in selectivity could result in variations in their side effect profiles. [, , ]

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor being investigated for its potential in treating rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and Crohn's disease. [, , , , , ] It functions by blocking the JAK-STAT pathway, which plays a crucial role in inflammatory responses. []

Relevance: Filgotinib, alongside Upadacitinib, is recognized as a selective JAK1 inhibitor, setting it apart from Decernotinib, which primarily targets JAK3. [, , ] Research suggests that selective JAK1 inhibitors like Filgotinib and Upadacitinib might exhibit a lower frequency of herpes zoster as a treatment complication compared to other JAK inhibitors. []

Upadacitinib

Compound Description: Upadacitinib is an oral, selective JAK1 inhibitor currently approved for treating rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, atopic dermatitis, and Crohn's disease. [, , , , ] Its mechanism of action involves inhibiting the JAK-STAT pathway, which plays a vital role in inflammatory processes. []

Relevance: Upadacitinib shares a similar mechanism of action with Filgotinib, acting as a selective JAK1 inhibitor. [, , ] This characteristic distinguishes them from Decernotinib, which primarily targets JAK3. [] Clinical trials involving Upadacitinib are ongoing to assess its efficacy and safety profile further. []

Peficitinib

Compound Description: Peficitinib is a selective JAK3 inhibitor being explored as a potential treatment for rheumatoid arthritis. [, , , , ] It acts by selectively blocking the activity of JAK3, a key enzyme involved in inflammatory signaling pathways. []

VRT-1123001 (M3)

Compound Description: VRT-1123001 (M3) is a major metabolite of Decernotinib. [] Studies indicate that M3 is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). []

Relevance: The formation of M3 from Decernotinib raises concerns about potential drug-drug interactions, as CYP3A4 is a crucial enzyme involved in metabolizing various medications. [] Deuteration of Decernotinib has been explored as a strategy to reduce M3 formation and mitigate these interactions. []

[2H]-VX-509

Compound Description: [2H]-VX-509 is a deuterated form of Decernotinib, designed to reduce the formation of the CYP3A4-inhibiting metabolite VRT-1123001 (M3). []

Relevance: The development of [2H]-VX-509 represents an attempt to improve the drug-drug interaction profile of Decernotinib. [] Studies suggest that deuteration successfully reduces M3 exposure while maintaining therapeutic levels of Decernotinib, potentially minimizing the risk of interactions with other medications metabolized by CYP3A4. []

Source and Classification

Decernotinib was initially developed by Pfizer and is classified under the category of Janus kinase inhibitors. It exhibits a higher selectivity for JAK3 compared to other kinases in the JAK family, making it a promising candidate for conditions where JAK3 signaling is implicated, such as rheumatoid arthritis and other inflammatory disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of decernotinib involves several key steps that focus on achieving high selectivity for JAK3 while minimizing activity against other JAK family members. The compound was first synthesized through a chiral resolution process to obtain optically pure forms. The synthetic route typically includes:

  1. Formation of the Core Structure: The initial step involves constructing the pyrimidinyl heterocyclic core, which is essential for the biological activity of the compound.
  2. Functionalization: Subsequent steps include the introduction of various substituents that enhance selectivity and potency.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthetic pathway has been optimized to yield decernotinib efficiently, ensuring that it retains its pharmacological properties while being suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

Decernotinib's molecular structure is characterized by a complex arrangement that includes a pyrimidine ring system. The specific structural formula can be represented as follows:

  • Chemical Formula: C₁₄H₁₄N₄O
  • Molecular Weight: Approximately 254.29 g/mol

The structural analysis reveals that decernotinib contains multiple functional groups that contribute to its binding affinity with JAK3, including hydrophobic regions and potential hydrogen bond donors/acceptors .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving decernotinib are centered around its interaction with JAK3. These reactions can be categorized into:

These interactions highlight the importance of understanding both the binding mechanism and metabolic pathways to optimize therapeutic outcomes .

Mechanism of Action

Process and Data

Decernotinib exerts its pharmacological effects primarily through selective inhibition of JAK3, which is crucial for the signaling of several interleukins involved in immune responses. Upon binding to JAK3, decernotinib prevents phosphorylation events that lead to the activation of transcription factors within the JAK/STAT pathway.

  1. Inhibition of Cytokine Signaling: By blocking JAK3 activity, decernotinib disrupts downstream signaling cascades that would normally promote inflammation and immune cell proliferation.
  2. Clinical Implications: This mechanism underlies its potential application in treating autoimmune diseases where excessive cytokine signaling contributes to pathogenesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Decernotinib is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in water and organic solvents, which is favorable for oral administration formulations.
  • Stability: The compound shows good stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.

These properties are critical for formulation development and ensuring consistent therapeutic delivery .

Applications

Scientific Uses

Decernotinib's primary applications are in clinical research focusing on autoimmune disorders such as rheumatoid arthritis and psoriasis. Its selective inhibition profile allows for targeted therapies with potentially fewer side effects compared to non-selective JAK inhibitors.

  1. Rheumatoid Arthritis: Clinical trials have demonstrated its efficacy in reducing disease activity scores in patients unresponsive to conventional therapies.
  2. Other Autoimmune Diseases: Research is ongoing into its use for other conditions characterized by dysregulated immune responses.

Additionally, decernotinib's role in hematological malignancies is being explored, particularly in contexts where aberrant JAK3 signaling contributes to tumorigenesis .

Properties

CAS Number

944842-54-0

Product Name

Decernotinib

IUPAC Name

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide

Molecular Formula

C18H19F3N6O

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1

InChI Key

ASUGUQWIHMTFJL-QGZVFWFLSA-N

SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3

Solubility

Soluble in DMSO, not in water

Synonyms

VX509; VX-509; VX 509 ; VRT831509 ; VRT-831509 ; VRT 831509 . PubChem CID 59422203. Decernotinib; Adelatinib.

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3

Isomeric SMILES

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.